molecular formula C11H15NO2 B13692236 Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 97389-23-6

Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B13692236
CAS No.: 97389-23-6
M. Wt: 193.24 g/mol
InChI Key: YKDYSZGTIRIDCC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 445283-42-1), is a para-substituted aniline derivative featuring a tetrahydro-2H-pyran (THP) group linked via an oxygen atom to the benzene ring. The THP group is a six-membered cyclic ether, introducing steric bulk and hydrophobicity. This compound is often utilized in organic synthesis as a protected aniline intermediate, where the THP group acts as a temporary protecting group for hydroxyl or amine functionalities during multi-step reactions .

Applications
The compound is significant in medicinal chemistry, as seen in the synthesis of daidzein analogs targeting osteogenic activity . It is also identified as a volatile compound in coffee beans, contributing to flavor profiles depending on processing methods .

Properties

CAS No.

97389-23-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(oxan-2-yloxy)aniline

InChI

InChI=1S/C11H15NO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2

InChI Key

YKDYSZGTIRIDCC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline typically involves the reaction of aniline with tetrahydropyran-2-ol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the formation of the ether linkage between the aniline and tetrahydropyran-2-ol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs and functional derivatives is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Group Key Features Applications Reference
Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- C₁₁H₁₅NO₂ Aniline/THP-O Para-substituted aniline with THP protecting group; moderate hydrophobicity. Medicinal synthesis (e.g., daidzein analogs), flavor chemistry (coffee)
3-[(Tetrahydro-2H-pyran-2-yl)oxy]-benzenamine (positional isomer) C₁₁H₁₅NO₂ Aniline/THP-O Meta-substituted isomer; altered electronic effects due to position. Flavor compound in coffee (lower abundance than para isomer)
4-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethoxy]benzenamine C₁₃H₁₉NO₃ Aniline/ethoxy-THP Ethoxy spacer increases flexibility and solubility; longer chain. Potential intermediate for extended-linker pharmaceuticals
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid C₁₂H₁₄O₄ Benzoic acid/THP-O Carboxylic acid introduces acidity; higher polarity than aniline derivative. Synthesis of polar nematic fluids or dielectric materials
4-Methoxy-8-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]quinoline C₂₁H₂₂N₂O₂ Quinoline/THP-O Quinoline core with THP-O-phenyl group; potential pharmacological activity. Drug discovery (e.g., kinase inhibitors)
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide C₈H₁₃NO₃ Acrylamide/THP-O THP-protected hydroxylamine; used in Heck coupling reactions. Synthesis of bioactive acrylamides (e.g., anticancer agents)

Key Findings:

Positional Isomerism : The meta-substituted isomer (3-THP-O-benzenamine) is less abundant in coffee volatiles compared to the para isomer, suggesting steric or electronic preferences in flavor formation .

Functional Group Impact: The benzoic acid derivative (C₁₂H₁₄O₄) exhibits higher polarity and acidity compared to the aniline analog, making it suitable for applications requiring solubility in polar solvents .

Synthetic Utility: THP-O groups are acid-labile, enabling selective deprotection (e.g., using TsOH in methanol) , whereas benzyl-based analogs (e.g., "(4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine") require harsher conditions like hydrogenolysis . In acrylamide derivatives (C₈H₁₃NO₃), the THP group stabilizes reactive intermediates during palladium-catalyzed cross-coupling reactions .

Biological Relevance: The quinoline derivative (C₂₁H₂₂N₂O₂) demonstrates the adaptability of THP-O groups in complex heterocycles, likely influencing pharmacokinetic properties such as metabolic stability .

Stability and Reactivity:

  • THP-protected compounds exhibit stereochemical complexity, as seen in NMR studies where THP groups cause signal splitting due to diastereomerism .
  • The aniline derivative is less acidic (pKa ~4.6) compared to its benzoic acid analog (pKa ~4.2), affecting reactivity in nucleophilic substitution or condensation reactions .

Biological Activity

Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy] (CAS Number: 97389-23-6) is an organic compound that combines an aniline structure with a tetrahydro-2H-pyran moiety. This unique combination gives it potential biological activities that are of significant interest in pharmaceutical research. The compound's molecular formula is C13H17NOC_{13}H_{17}NO with a molecular weight of approximately 221.30 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and related case studies.

Pharmacological Potential

Preliminary studies indicate that compounds similar to benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy] exhibit anti-inflammatory and analgesic properties. The presence of the tetrahydro-pyran group is believed to enhance these effects by modulating interactions with biological targets such as enzymes and receptors involved in inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzenamine derivatives. The following table summarizes various compounds related to benzenamine, highlighting their structural features and potential activities:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-4-[(tetrahydro-2H-pyran-2-yl)methoxy]anilineMethyl group on the benzene ringPotentially altered solubility and reactivity
3-(Tetrahydro-2H-pyran-4-yl)oxybenzenamineDifferent positioning of tetrahydropyranMay exhibit different interaction profiles
4-(Tetrahydro-pyran-2-yloxy)-benzaldehydeAldehyde functional groupPotential use in organic synthesis and reactivity

These compounds illustrate how variations in structure can influence both chemical behavior and biological activity.

Interaction Studies

Research indicates that benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy] may engage with specific receptors or enzymes through molecular docking studies. These investigations aim to elucidate its mechanisms of action and therapeutic potential .

Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of related compounds, benzenamine derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that modifications to the tetrahydro-pyran moiety could enhance anti-inflammatory efficacy .

Analgesic Properties

Another study evaluated the analgesic effects of several aniline derivatives containing tetrahydro-pyran groups. Results indicated that these compounds could effectively reduce pain responses in animal models, supporting their potential use as analgesics .

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